N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide

Catalog No.
S15867225
CAS No.
M.F
C12H11Cl2N3O
M. Wt
284.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-car...

Product Name

N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]imidazole-1-carboxamide

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

InChI

InChI=1S/C12H11Cl2N3O/c13-10-2-1-9(11(14)7-10)3-4-16-12(18)17-6-5-15-8-17/h1-2,5-8H,3-4H2,(H,16,18)

InChI Key

AADFAPVGAPSKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNC(=O)N2C=CN=C2

N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound classified as an imidazole derivative. The structure consists of an imidazole ring substituted with a carboxamide group and a 2-(2,4-dichlorophenyl)ethyl moiety. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which contribute to their diverse biological activities and applications in medicinal chemistry. The presence of the 2,4-dichlorophenyl group enhances the compound's lipophilicity and potential biological interactions, making it a subject of interest in drug discovery and development.

Typical of imidazole derivatives:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield imidazole N-oxides.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, producing reduced imidazole derivatives.
  • Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with amines or thiols, leading to the formation of substituted phenyl imidazole derivatives.

These reactions illustrate the compound's versatility in synthetic chemistry and its potential for generating a variety of derivatives with distinct properties.

The biological activity of N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide is primarily linked to its ability to interact with specific molecular targets. It has shown potential as an inhibitor of enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death, which is particularly relevant in antifungal drug development. Additionally, studies have indicated that imidazole derivatives can modulate various biological pathways, making them valuable in pharmacological research.

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide typically involves several key steps:

  • Formation of Imidazole Derivative: The reaction begins with the nucleophilic substitution of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate or sodium hydride. This reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
  • Carboxamide Formation: The resulting product can then be treated with appropriate carboxylic acid derivatives or acylating agents to introduce the carboxamide functionality.
  • Purification: The crude product is purified through recrystallization or chromatography to yield the final compound.

This multi-step synthesis highlights the complexity involved in producing this compound and its derivatives on both laboratory and industrial scales.

N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide has several applications:

  • Pharmaceutical Development: Its antifungal properties make it a candidate for drug development targeting fungal infections.
  • Biochemical Research: The compound serves as a useful tool for studying enzyme inhibition and other biochemical pathways due to its specific interactions with molecular targets.
  • Agricultural Chemistry: Potential applications may extend to agricultural settings where fungicidal properties are required.

Studies investigating the interactions of N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide with various biological targets have revealed its mechanism of action. For instance, it may inhibit specific enzymes critical for cellular processes, thus impacting metabolic pathways within organisms. Understanding these interactions is crucial for optimizing its efficacy and safety profile in therapeutic applications.

Several compounds share structural similarities with N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-ImidazoleBasic imidazoleSimple structure; less functional diversity
2-(4-Chlorophenyl)-1H-imidazoleSubstituted imidazoleLacks carboxamide; primarily studied for antimicrobial activity
1-(2-Methylphenyl)-1H-imidazoleSubstituted imidazoleDifferent phenyl substitution; varied biological activity
N-[2-(4-Fluorophenyl)ethyl]-1H-imidazole-1-carboxamideFluorinated analogueSimilar structure; fluorine substitution alters properties

These compounds highlight the unique characteristics of N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide, particularly its specific halogen substitutions and carboxamide functionality that influence its biological activity and potential applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

283.0279174 g/mol

Monoisotopic Mass

283.0279174 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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